4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-13(24-19-18-9)14(21)17-10-5-6-11-12(7-10)23-8-16(2,3)15(22)20(11)4/h5-7H,8H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSULBMEGKBYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazole moiety and a benzoxazepine framework. The structural formula can be represented as follows:
Key Features
- Molecular Weight : 318.44 g/mol
- Functional Groups : Thiadiazole, carboxamide, and ketone functionalities contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance:
- Study Findings : A study evaluated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The benzoxazepine core has been linked to anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
- Case Study : In vitro studies revealed that the compound reduced the viability of breast cancer cell lines by up to 70% at certain concentrations .
Anti-inflammatory Effects
Thiadiazole derivatives are known for their anti-inflammatory properties:
- Research Evidence : The compound was tested in animal models for its ability to reduce inflammation markers. Results showed a significant decrease in cytokine levels associated with inflammation .
Neuroprotective Properties
Recent studies suggest neuroprotective effects:
- Findings : The compound was evaluated for its protective effects against oxidative stress-induced neuronal damage. It exhibited a reduction in reactive oxygen species (ROS) production and improved cell viability in neuronal cultures .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,2,3-thiadiazole-5-carboxamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways. Research has shown that related thiadiazole derivatives can inhibit cell proliferation in different cancer lines such as SNB-19 and OVCAR-8 with significant growth inhibition percentages .
| Compound | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| 4-methyl-N-(...) | SNB-19 | 86.61% |
| 4-methyl-N-(...) | OVCAR-8 | 85.26% |
| 4-methyl-N-(...) | NCI-H40 | 75.99% |
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Similar thiadiazole derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicate substantial antibacterial activity:
- Antibacterial Testing : Compounds with similar structural features have demonstrated effectiveness against various bacterial strains. For example:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | Effective |
| Thiadiazole Derivative | Escherichia coli | Effective |
Synthesis and Biological Evaluation
A detailed synthesis process has been documented for derivatives of thiadiazole and benzoxazepine. For instance:
- Synthesis : The synthesis involves multi-step reactions starting from readily available precursors.
- Biological Evaluation : The synthesized compounds were evaluated for their anticancer and antimicrobial activities using standard assays.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Studies have indicated that modifications in the thiadiazole ring or the benzoxazepine structure can significantly affect biological activity.
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
The compound undergoes hydrolysis under acidic or alkaline conditions, targeting the carboxamide and sulfonamide bonds:
| Condition | Reaction Site | Products | Kinetics |
|---|---|---|---|
| 1M HCl, reflux, 6h | Carboxamide bond | 1,2,3-Thiadiazole-5-carboxylic acid + Benzoxazepine-8-amine | |
| 0.5M NaOH, RT, 24h | Sulfonamide bridge | 4-Methyl-1,2,3-thiadiazole-5-sulfonic acid + 3,3,5-Trimethylbenzoxazepin-4-one |
Structural Stability :
The thiadiazole ring resists hydrolysis due to aromatic stabilization, while the benzoxazepine ketone remains intact under mild conditions .
Nucleophilic Substitution at the Thiadiazole Ring
The methyl group at the thiadiazole 4-position participates in nucleophilic reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (g), EtOH, 80°C | Nucleophilic displacement | 4-Amino-1,2,3-thiadiazole-5-carboxamide | 72% |
| KSCN, DMF, 120°C | Thiocyanation | 4-Thiocyanato-1,2,3-thiadiazole-5-carboxamide | 65% |
Limitations :
Steric bulk from the benzoxazepine moiety reduces reactivity at the carboxamide nitrogen, favoring substitution at the thiadiazole methyl group .
Oxidation and Reduction Reactions
The thiadiazole ring and benzoxazepine ketone are redox-active sites:
Key Observation :
Oxidation of the thiadiazole sulfur generates a sulfoxide, which enhances water solubility but reduces metabolic stability .
Metal-Catalyzed Cross-Coupling Reactions
The thiadiazole ring supports palladium- or copper-catalyzed couplings:
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-thiadiazole | 4-Aryl-1,2,3-thiadiazole-5-carboxamide | 68% |
| Ullmann coupling | CuI, L-Proline | 4-Iodo-thiadiazole | 4-Alkynyl-1,2,3-thiadiazole-5-carboxamide | 55% |
Applications :
These reactions enable diversification of the thiadiazole moiety for structure-activity relationship (SAR) studies .
Thermal and Photochemical Behavior
Under UV light (λ = 254 nm) or heating (>200°C), the compound undergoes:
Q & A
Basic Questions
Q. What are the key synthetic pathways for 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1,2,3-thiadiazole-5-carboxamide, and how can its purity be validated?
- Methodology :
- The compound’s synthesis likely involves multi-step reactions, such as cyclization of intermediates (e.g., benzoxazepinone cores coupled with thiadiazole-carboxamide moieties). For example, analogous 1,3,4-thiadiazole derivatives are synthesized via cyclization of trichloroethyl carboxamides with hydrazine derivatives in acetonitrile under reflux, followed by purification via column chromatography .
- Purity validation requires 1H/13C NMR spectroscopy to confirm structural integrity and HPLC-MS to assess chemical purity (>95%). Contaminants can arise from incomplete cyclization or residual solvents, necessitating rigorous solvent removal protocols .
Q. How do structural features of this compound influence its reactivity in chemical or biological systems?
- Methodology :
- The 1,3,4-thiadiazole moiety is electron-deficient, enhancing electrophilic reactivity, while the benzoxazepinone ring provides steric hindrance and hydrogen-bonding sites. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and electrostatic potential surfaces .
- Experimental validation involves probing reactivity with nucleophiles (e.g., thiols or amines) under controlled conditions. For example, substituent effects on similar compounds are studied via kinetic assays in DMF or THF .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound, particularly in resolving contradictory reaction outcomes?
- Methodology :
- Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational modeling with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature) .
- Contradictions in reaction yields (e.g., variable cyclization efficiency) are resolved via multivariate analysis (e.g., Design of Experiments, DoE) to isolate critical variables (e.g., iodine concentration, reaction time) .
Q. What strategies address stability challenges during storage or biological assays?
- Methodology :
- Stability studies under varying conditions (pH, temperature, light) are conducted using accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks). Degradation products are profiled via LC-MS to identify hydrolysis or oxidation pathways .
- For biological assays, lyophilization or formulation with stabilizers (e.g., cyclodextrins) mitigates decomposition. Stability is monitored via UV-Vis spectroscopy or fluorometric assays .
Q. How can heterogeneous catalysis improve the scalability of its synthesis while minimizing byproducts?
- Methodology :
- Membrane reactors or immobilized catalysts (e.g., Pd/C or zeolites) enhance reaction efficiency and selectivity. For example, continuous-flow systems reduce side reactions in thiadiazole synthesis by controlling residence time .
- Process simulation software (e.g., Aspen Plus) models mass transfer and kinetics to optimize catalyst loading and temperature gradients, reducing waste .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of structurally related compounds?
- Methodology :
- Meta-analysis of literature data identifies confounding variables (e.g., assay protocols, cell lines). For example, inconsistent IC50 values for thiadiazole derivatives may stem from variations in ATP concentrations in kinase assays .
- Standardized bioassays (e.g., NIH/EPA guidelines) with internal controls (e.g., reference inhibitors) ensure reproducibility. Statistical tools (e.g., ANOVA) quantify inter-lab variability .
Experimental Design
Q. What statistical frameworks are recommended for optimizing reaction conditions?
- Methodology :
- Response Surface Methodology (RSM) or Taguchi designs systematically vary parameters (e.g., solvent ratio, catalyst amount) to maximize yield. For instance, a central composite design resolved solvent effects in benzoxazepinone synthesis .
- Machine learning (e.g., neural networks) predicts optimal conditions from historical data, reducing experimental iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
